Cas no 89-80-5 ((±)-Menthone)

(±)-Menthone structure
(±)-Menthone structure
Nome del prodotto:(±)-Menthone
Numero CAS:89-80-5
MF:C10H18O
MW:154.249323368073
MDL:MFCD00136033
CID:34529

(±)-Menthone Proprietà chimiche e fisiche

Nomi e identificatori

    • Menthone
    • (±)-Menthone
    • Cyclohexanone,5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-
    • METHON
    • (+/-)-3-menthone
    • (+/-)-menthone
    • (2SR,5RS)-5-methyl-2-isopropylcyclohexanone
    • DL-MENTHONE
    • MENTHONE (REFERENCE GRADE)
    • P-MENTHONE
    • trans-Menthone
    • 2-Isopropyl-5-methylcyclohexanone
    • Cyclohexanone, 5-methyl-2-(1-methylethyl)-, trans- (ZCI)
    • p-Menthan-3-one, trans- (8CI)
    • rel-(2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanone (ACI)
    • Menthone G
    • Neomenthone
    • trans-Menthan-3-one
    • trans-p-Menthan-3-one
    • trans-p-Menthone
    • MDL: MFCD00136033
    • Inchi: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1
    • Chiave InChI: NFLGAXVYCFJBMK-BDAKNGLRSA-N
    • Sorrisi: C([C@@H]1CC[C@@H](C)CC1=O)(C)C

Proprietà calcolate

  • Massa esatta: 154.13600
  • Massa monoisotopica: 154.136
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 149
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1A^2

Proprietà sperimentali

  • Colore/forma: Ha un aroma fresco di menta con un leggero aroma legnoso. Liquido a temperatura normale.
  • Densità: 0.896
  • Punto di ebollizione: 85-88 ºC (12 mmHg)
  • Punto di infiammabilità: 69 ºC
  • Indice di rifrazione: 1.450
  • PSA: 17.07000
  • LogP: 2.64770
  • FEMA: 2667

(±)-Menthone Informazioni sulla sicurezza

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abcr
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abcr
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(±)-Menthone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene ,  Ruthenium trichloride Solvents: Acetonitrile ,  Water ;  0.5 h, rt
Riferimento
Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene species
Yusubov, Mekhman S.; Nemykin, Victor N.; Zhdankin, Viktor V., Tetrahedron, 2010, 66(31), 5745-5752

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Tempo ,  Hypochlorous acid, sodium salt, pentahydrate Catalysts: Tetrabutylammonium sulfate Solvents: Dichloromethane ;  24 h, 5 °C
Riferimento
Sodium hypochlorite pentahydrate (NaOCl·5H2O) crystals; An effective re-oxidant for TEMPO oxidation
Okada, Tomohide; Asawa, Tomotake; Sugiyama, Yukihiro; Iwai, Toshiaki; Kirihara, Masayuki; et al, Tetrahedron, 2016, 72(22), 2818-2827

Synthetic Routes 3

Condizioni di reazione
Riferimento
Selective reduction of α,β-unsaturated carbonyl compounds by sodium hydrotelluride
Yamashita, Masakazu; Kato, Yukihiko; Suemitsu, Rikisaku, Chemistry Letters, 1980, (7), 847-8

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ;  5 min, 20 - 25 °C
Riferimento
Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide
Palav, Amey; Misal, Balu; Ganwir, Prerna; Badani, Purav; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 73,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Iodine Solvents: tert-Butanol ;  16 h, 90 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  0 °C
Riferimento
Facile oxidative conversion of alcohols to esters using molecular iodine
Mori, Naoshi; Togo, Hideo, Tetrahedron, 2005, 61(24), 5915-5925

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  5-Fluoro-2-azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ;  6 h, rt
Riferimento
Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity Relationships
Shibuya, Masatoshi; Nagasawa, Shota; Osada, Yuji; Iwabuchi, Yoshiharu, Journal of Organic Chemistry, 2014, 79(21), 10256-10268

Synthetic Routes 7

Condizioni di reazione
1.1 120 h, 28 °C
Riferimento
Stereoselective oxidation of alcohols using whole cells of Rhizomucor miehei CECT 2749
Garcia-Burgos, C.; Carballeira, J. D.; Sinisterra, J. V., Journal of Molecular Catalysis B: Enzymatic, 2006, 41(1-2), 16-20

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 3,5-dimethyl-1H-pyraz… ;  5 min, rt
Riferimento
3,5-Dimethylpyrazolium chlorochromate(VI), an efficient reagent for solvent-free oxidation of organic substrates
Canbulat, Melek; Ozgun, Beytiye, Synthesis and Reactivity in Inorganic, 2012, 42(5), 634-637

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene ,  Ruthenium trichloride Solvents: Acetonitrile ,  Water ;  0.5 h, rt
Riferimento
Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with Oxone
Yusubov, Mekhman S.; Zagulyaeva, Aleksandra A.; Zhdankin, Viktor V., Chemistry - A European Journal, 2009, 15(42), 11091-11094

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Benzenesulfonic acid, 2-iodo-, sodium salt (1:1) Solvents: Acetonitrile ;  1 - 12 h, 70 °C
Riferimento
2-Iodobenzenesulfonic acid
Uyanik, Muhammet; Ishihara, Kazuaki; Zhang, Chi; Cui, Li-Qian, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Trioctylmethylammonium chloride ,  Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ;  7 h, 90 °C
Riferimento
Oxidation of Alcohols and Pyridines by a Water-Soluble Polyoxometalate with Hydrogen Peroxide
Zhang, Zhenxin; Zhu, Qianqian; Ding, Yong, Synthetic Communications, 2013, 43(9), 1211-1218

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Pyridine Solvents: Acetonitrile ;  30 min, rt; 2 d, rt
Riferimento
The oxidation of alcohols with trichloroisocyanuric acid: pyridine from base to organocatalyst
van Summeren, Ruben P.; Romaniuk, Amy; IJpeij, Edwin G.; Alsters, Paul L., Catalysis Science & Technology, 2012, 2(10), 2052-2056

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Silica ,  Iodic acid Catalysts: Potassium bromide Solvents: Chloroform ,  Water ;  100 h, rt
Riferimento
A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBr
Zolfigol, Mohammad Ali; Shirini, Farhad; Chehardoli, Gholamabbas; Kolvari, Eskandar, Journal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275

Synthetic Routes 14

Condizioni di reazione
1.1 Solvents: Dichloromethane
Riferimento
Silica gel supported Jones reagent (SJR): a simple, versatile, and efficient reagent for oxidation of alcohols in non-aqueous media
Ali, Mohammed Hashmat; Wiggin, Candace J., Synthetic Communications, 2001, 31(21), 3383-3393

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Sodium bromate Catalysts: Hydrochloric acid ,  4-(Benzoylamino)-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Dichloromethane ,  Water ;  9 h, rt
Riferimento
4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions
Shen, Jiaxuan; Sun, Jiangkai; Qin, Shuangshuang; Chu, Changhu; Liu, Renhua, Chinese Journal of Chemistry, 2014, 32(5), 405-409

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Potassium carbonate Catalysts: N-(1,1-Dimethylethyl)benzenesulfenamide Solvents: Dichloromethane ;  24 h, rt
Riferimento
N-(1,1-Dimethylethyl)benzenesulfenamide
Heintzelman, Geoffrey R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-2

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sodium hypochlorite Solvents: Acetic acid ,  Water
Riferimento
Synthesis of Putative Polyketide Precursors and Intermediates
O'Connell, Yvonne, 2007, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Cetylpyridinium chloride ,  Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ;  8 h, 363 K
Riferimento
A water-soluble dilacunary silicotungstate as an effective catalyst for oxidation alcohols in water with hydrogen peroxide
Ma, Baochun; Zhang, Yingshuai; Ding, Yong; Zhao, Wei, Catalysis Communications, 2010, 11(9), 853-857

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Ethanaminium, N,N,N-triethyl-, (trichloride) Solvents: Acetonitrile
Riferimento
Tetraethylammonium trichloride: a versatile reagent for chlorinations and oxidations
Schlama, Thierry; Gabriel, Kiroubagaranne; Gouverneur, Veronique; Mioskowski, Charles, Angewandte Chemie, 1997, 36(21), 2342-2344

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Potassium carbonate Catalysts: N-(1,1-Dimethylethyl)benzenesulfenamide Solvents: Dichloromethane ;  24 h, rt
Riferimento
N-tert-Butylbenzenesulfenamide-catalyzed oxidation of alcohols to the corresponding carbonyl compounds with N-chlorosuccinimide
Matsuo, Jun-ichi; Iida, Daisuke; Yamanaka, Hiroyuki; Mukaiyama, Teruaki, Tetrahedron, 2003, 59(35), 6739-6750

(±)-Menthone Raw materials

(±)-Menthone Preparation Products

(±)-Menthone Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89-80-5)(±)-Menthone
A1204267
Purezza:99%/99%/99%
Quantità:1g/250mg/100mg
Prezzo ($):1490.0/586.0/328.0